N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxybenzyl group. The thiophene ring is then incorporated, and finally, the oxazole ring is formed. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, thiophene, and oxazole derivatives, such as:
- N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .
Uniqueness
What sets N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H16N4O3S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3S/c1-25-14-6-4-13(5-7-14)12-23-18(8-9-20-23)21-19(24)15-11-16(26-22-15)17-3-2-10-27-17/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
BEEUYCXZMGKJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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